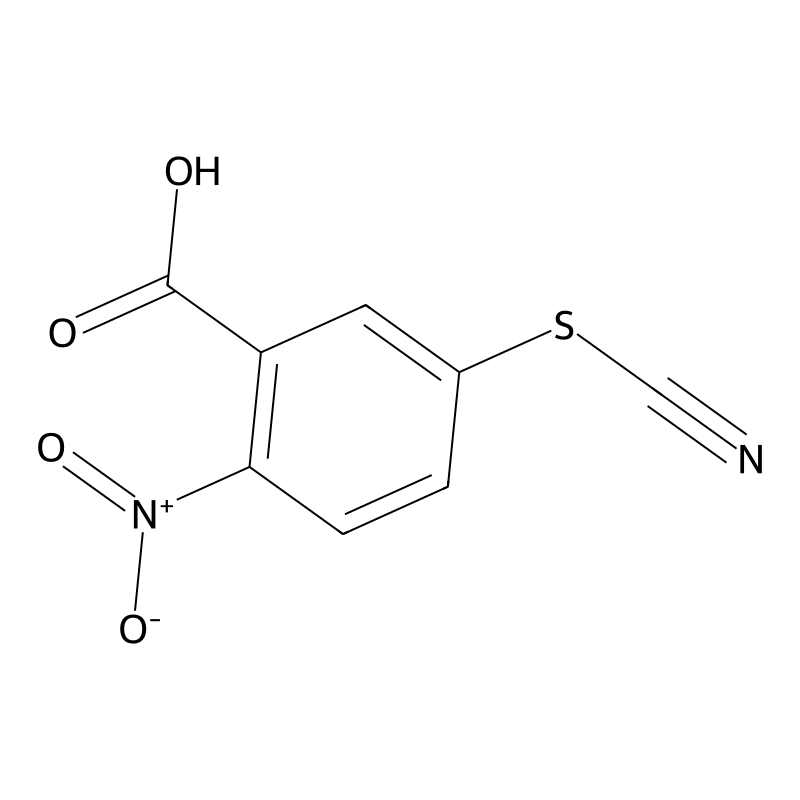

2-Nitro-5-thiocyanatobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Modification:

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a valuable tool in protein research due to its ability to modify cysteine residues. NTCB acts as a cysteine-modifying reagent, specifically targeting the thiol group (-SH) of cysteine and covalently attaching a cyano group (-CN) to it. This modification, known as cyanation, alters the protein's structure and function, allowing researchers to study its properties. [Source: ]

Applications of NTCB-mediated Protein Modification:

- Studying protein structure and function: By selectively modifying cysteine residues, researchers can probe their role in protein folding, stability, and activity. NTCB-mediated cyanation can alter protein interactions with other molecules, providing insights into protein function. [Source: ]

- Protein footprinting: NTCB can be used to identify regions of a protein that interact with other molecules, such as DNA, RNA, or other proteins. By selectively modifying solvent-accessible cysteine residues and analyzing the cleaved fragments, researchers can map the protein's interaction sites. [Source: ]

- Protein-protein interactions: NTCB can be employed to cross-link proteins, helping to identify protein-protein interactions. By modifying cysteine residues in close proximity on interacting proteins, NTCB covalently links them, enabling researchers to detect and characterize these interactions. [Source: ]

Additional Applications of NTCB:

- Cleaving proteins: NTCB can cleave proteins at the N-terminal (amino-terminal) side of cysteine residues. This property allows researchers to fragment proteins into smaller, more manageable units for further analysis. [Source: ]

- Mass spectrometry analysis: NTCB modification can facilitate protein identification and characterization by mass spectrometry. The introduction of the cyano group alters the protein's mass, allowing for its distinct identification in mass spectrometry analysis. [Source: ]

2-Nitro-5-thiocyanatobenzoic acid is a chemical compound with the molecular formula C₈H₄N₂O₄S. It is a highly reactive reagent known for its ability to modify proteins, particularly through the cyanylation of cysteine residues. This compound features a nitro group and a thiocyanate group attached to a benzoic acid structure, which contributes to its unique reactivity and utility in biochemical applications. The compound is often referred to by its abbreviation, NTCB, in scientific literature.

NTCB's mechanism of action in protein modification involves the nucleophilic attack of the cysteine thiol group on the electrophilic carbon atom of the thiocyanate moiety in NTCB []. This reaction forms a covalent bond between the cysteine residue and the cyano group, modifying the protein structure and potentially affecting its function.

NTCB is a potentially hazardous compound and should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

- Toxicity: Limited data available on specific toxicity, but it should be treated as potentially harmful upon ingestion, inhalation, or skin contact [].

- Flammability: Not readily flammable but may decompose upon heating, releasing toxic fumes [].

- Reactivity: Can react with strong oxidizing agents and bases [].

The primary reaction of 2-nitro-5-thiocyanatobenzoic acid involves the cyanylation of sulfhydryl groups in proteins. This reaction typically occurs under mild conditions and leads to the formation of stable thioether bonds. The cyanylation process can be described by the following general reaction:

Where represents a thiol group in a protein, and denotes the cyanylated product. The cyanylation reaction can be followed by cleavage reactions that release the modified cysteine residue, although these reactions may lead to incomplete cleavage due to side reactions such as carbamylation of lysine residues .

2-Nitro-5-thiocyanatobenzoic acid exhibits significant biological activity, particularly in the field of protein chemistry. It is commonly used for:

- Protein Modification: It selectively modifies cysteine residues, allowing researchers to study protein structure and function.

- Peptide Cleavage: The compound facilitates peptide bond cleavage at cysteine residues, which is valuable for peptide synthesis and analysis .

The synthesis of 2-nitro-5-thiocyanatobenzoic acid can be achieved through several methods:

- Nitration: Starting from 5-thiocyanatobenzoic acid, nitration using concentrated nitric acid can introduce the nitro group at the 2-position.

- Thiocyanation: Alternatively, benzoic acid derivatives can be thiocyanated using thiocyanic acid or other thiocyanate sources under appropriate conditions.

These methods yield 2-nitro-5-thiocyanatobenzoic acid with varying degrees of purity and yield.

2-Nitro-5-thiocyanatobenzoic acid has several applications in biochemical research:

- Protein Chemistry: Used extensively for modifying proteins to study their structure and function.

- Peptide Synthesis: Facilitates the synthesis of recombinant peptides by enabling selective cleavage at cysteine residues.

- Analytical Chemistry: Acts as a reagent for detecting thiol groups in various biological samples .

Interaction studies involving 2-nitro-5-thiocyanatobenzoic acid primarily focus on its reactivity with various nucleophiles. Research indicates that while it effectively reacts with thiols, it can also interact with amines and other nucleophilic species under specific conditions. These interactions can lead to various side reactions that may complicate its use in biochemical applications .

Several compounds share structural or functional similarities with 2-nitro-5-thiocyanatobenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-thiocyanatobenzoic Acid | Chlorine instead of nitro group | More stable; less reactive than NTCB |

| 3-Nitro-4-thiocyanatobenzoic Acid | Nitro group at different position | Different reactivity profile; selective modifications |

| 4-Nitrobenzenesulfonyl Chloride | Sulfonyl chloride instead of thiocyanate | Used for sulfonylation; different application scope |

| 2-Aminobenzoic Acid | Amino group instead of nitro | Less reactive; primarily used in dye synthesis |

Each of these compounds has distinct properties that influence their reactivity and applications in biochemical research.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant